![molecular formula C24H18O5 B4757659 methyl 4-{[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]methyl}benzoate](/img/structure/B4757659.png)
methyl 4-{[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]methyl}benzoate
Overview
Description
Methyl 4-{[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]methyl}benzoate, also known as Methyl 4-(2-oxo-2-phenylethyl)-2H-chromen-6-carboxylate, is a synthetic compound with potential biological and pharmacological activities. This compound belongs to the class of chromone derivatives and is widely used in scientific research.
Mechanism of Action
The mechanism of action of methyl 4-{[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]methyl}benzoate 4-{[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]methyl}benzoate is not fully understood. However, it is believed to exert its anticancer activity through several mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of cell cycle regulation.
Biochemical and Physiological Effects
methyl 4-{[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]methyl}benzoate 4-{[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]methyl}benzoate has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can modulate the expression of various genes involved in cancer cell growth and proliferation. Additionally, it has been shown to inhibit the activity of several enzymes involved in cancer cell metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 4-{[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]methyl}benzoate 4-{[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]methyl}benzoate in lab experiments is its potent anticancer activity. This compound has been shown to be effective against several types of cancer cells, making it a valuable tool for researchers studying cancer treatment. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving methyl 4-{[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]methyl}benzoate 4-{[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]methyl}benzoate. One area of research is in the development of new anticancer drugs based on this compound. Additionally, research is needed to better understand the mechanism of action of this compound and to identify new targets for its use in cancer treatment. Finally, more studies are needed to investigate the potential use of this compound in other areas of research, such as neurodegenerative diseases and inflammation.
Scientific Research Applications
Methyl 4-{[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]methyl}benzoate 4-{[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]methyl}benzoate has been extensively studied for its potential use in various scientific research applications. One of the primary areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anticancer activity against several types of cancer cells, including breast, lung, and prostate cancer cells.
properties
IUPAC Name |
methyl 4-[(4-oxo-2-phenylchromen-6-yl)oxymethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c1-27-24(26)18-9-7-16(8-10-18)15-28-19-11-12-22-20(13-19)21(25)14-23(29-22)17-5-3-2-4-6-17/h2-14H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKNBWRUJLBSAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-oxo-2-phenylchromen-6-yl)oxymethyl]benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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